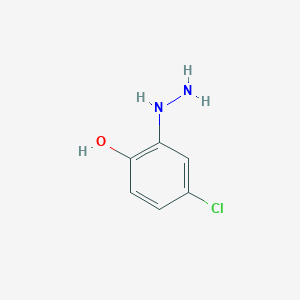

4-chloro-2-fluoro-N-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

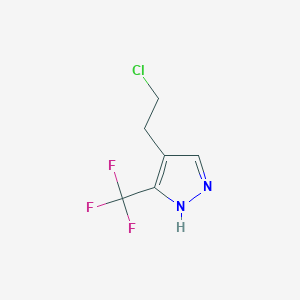

The synthesis of 4-Chloro-2-fluoro-N-methylbenzamide involves several steps. The reaction involves multiple reactants including CNOC, CCN=C=NCCCN©C, CCN(CC)CC, O=C(O)c1ccc(Cl)cc1F, ClCCl, and Cl. The product of the reaction is CON©C(=O)c1ccc(Cl)cc1F.Molecular Structure Analysis

The molecular formula of this compound is C8H7ClFNO . It has a molecular weight of 187.6 g/mol .Physical and Chemical Properties Analysis

This compound is a solid substance with a pale brown to light brown color . It is slightly soluble in chloroform and DMSO .Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding and Conformational Behavior

- Intramolecular Hydrogen Bonding : A study on the conformational behavior of ortho-substituted arylamide oligomers, including derivatives similar to 4-chloro-2-fluoro-N-methylbenzamide, showed that substituents like -F and -Cl in ortho positions can influence the rigidity of oligomer backbones through intramolecular hydrogen bonding. This has implications for the rational design of novel arylamide foldamers, which are of interest for their structural and potentially functional properties in materials science and biology (Galan et al., 2009).

Fluorination and Chemical Synthesis

- Iron-Catalyzed Fluorination : Research has shown the use of iron catalysis for the directed fluorination of benzylic, allylic, and unactivated C-H bonds, highlighting a method that can chemoselectively transfer fluorine to substrates, including potentially those related to this compound. This approach demonstrates broad substrate scope and functional group tolerance, emphasizing its utility in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Groendyke et al., 2016).

PET Ligand Development for Neurological Applications

- PET Ligand Development : A compound with a structure closely related to this compound was synthesized for use as a PET ligand to image metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This research demonstrates the potential of such compounds in developing diagnostic tools for neurological conditions, where mGluR1 plays a role (Yamasaki et al., 2011).

Charge Density Analysis in Molecular Crystals

- Charge Density Analysis : The study of heterohalogen (Cl···F) and homohalogen (F···F) intermolecular interactions in molecular crystals, including compounds similar to this compound, revealed insights into the attractive nature of Cl···F interactions and their role in the crystal packing of pharmaceuticals and materials. Understanding these interactions aids in the design of compounds with desired physical and chemical properties (Hathwar & Row, 2011).

Synthesis Methods

- Convenient Synthesis Approach : A study detailing a synthesis approach for a compound structurally related to this compound showcases methods for efficiently producing such molecules, emphasizing the importance of these methods in medicinal chemistry for the rapid development of new therapeutic agents (Xu et al., 2013).

Safety and Hazards

The safety information available indicates that 4-Chloro-2-fluoro-N-methylbenzamide is potentially harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

4-chloro-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUSSIPJPELLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)

![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)